molecular formula C15H17N3O3 B4525666 N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B4525666
M. Wt: 287.31 g/mol
InChI Key: ISGXEKJWEJQQMC-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the reaction of a pyridazine derivative with an appropriate acylating agent. The reaction conditions may include:

    Solvent: Common solvents used in such reactions include dichloromethane, chloroform, or ethanol.

    Catalyst: Acid or base catalysts may be used to facilitate the reaction.

    Temperature: The reaction may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation may be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyridazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Other compounds in the pyridazine family with similar structures.

    Phenylpyridazines: Compounds with a phenyl group attached to the pyridazine ring.

    Acetamide Derivatives: Compounds containing the acetamide functional group.

Uniqueness

N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-21-10-9-16-14(19)11-18-15(20)8-7-13(17-18)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGXEKJWEJQQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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